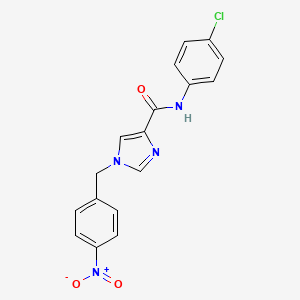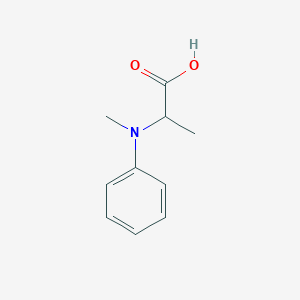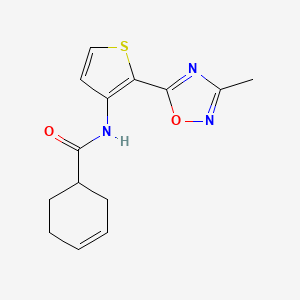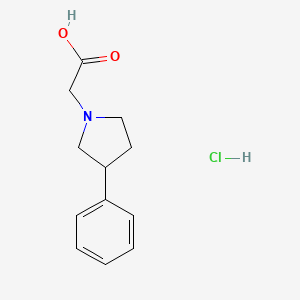
4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the benzoxazepine class of compounds and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing substituted 1,4-benzoxazepin-3-one derivatives, including compounds with bromophenyl groups. These compounds have been synthesized from starting materials like salicylaldehyde, aniline, and chloroacetyl chloride, utilizing 2-bromo-3-phenylpropionyl chloride to introduce benzyl and biphenyl substituents. The structural characteristics of these derivatives have been confirmed through X-ray analysis, indicating their potential as scaffolds for further chemical modification (Mérour et al., 2004).
Anticonvulsant and Neuroleptic Activities
Studies have shown that benzoxazepine derivatives exhibit significant anticonvulsant and neuroleptic activities. For instance, compounds synthesized from 2-(2-aminophenyl)ethanols through dehydration of corresponding amides have been evaluated for their anticonvulsant efficacy. These compounds, including 2-substituted 4-aryl-4,5-dihydro-3,1-benzoxazepines, display promising activity, highlighting their potential for further exploration as therapeutic agents in treating neurological disorders (Fukamachi et al., 2011).
Anti-inflammatory Properties
The 2-(2-arylphenyl)benzoxazole moiety, structurally similar to 4-(3-bromophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, has been identified as a novel scaffold with selective affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These compounds have shown potent anti-inflammatory effects, comparable or superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), underscoring their potential as new therapeutic agents for inflammation-related conditions (Seth et al., 2014).
Potential Central Nervous System Agents
Research into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, which share a similar heterocyclic framework with this compound, has revealed their neuroleptic-like activity. These compounds have been synthesized and evaluated for potential neuroleptic activity, showing promise as novel classes of neuroleptics with significant effects against various neurological conditions, such as inhibiting exploratory activity and conditioned avoidance response (Hino et al., 1988).
Propiedades
IUPAC Name |
4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWPDAMXWNLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)

![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)



![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)




![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)